molecular formula C16H16N4O2 B2971129 N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-73-1

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide

Cat. No. B2971129
CAS RN: 2034633-73-1
M. Wt: 296.33
InChI Key: ROBJMIJBLCWQEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between tryptamine (a biogenic amine derived from tryptophan) and naproxen (a nonsteroidal anti-inflammatory drug). The DCC-mediated coupling between the carboxylic acid group of naproxen and the amino group of tryptamine yields N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide . This straightforward synthetic route ensures high yield.


Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O2 . It consists of an indole ring, an ethyl linker, and a pyrimidine ring. The methoxy group at position 6 enhances its lipophilicity and influences its pharmacokinetics .


Physical And Chemical Properties Analysis

Scientific Research Applications

Potential Histamine H2-Receptor Blockers

Research has explored indole derivatives, closely related to "N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide," as potential histamine H2-receptor blockers. These compounds were synthesized and tested for their ability to act as immobile analogues of tautomers, showing weak competitive H2 antagonism. This suggests their potential application in the development of new drugs for treating conditions related to histamine activity, such as ulcers and allergic reactions (Tecle, Robichaud, & Schwender, 1981).

Kinase Inhibition for Anticancer Therapy

Another area of research interest involves the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent and selective Met kinase inhibitors. These compounds, including analogues with a methoxypyrimidine structure, demonstrated significant in vivo efficacy and favorable pharmacokinetic profiles, making them promising candidates for anticancer therapy (Schroeder et al., 2009).

Regioselective Synthesis of Pyrimidines

Research also includes the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This synthesis approach highlights the chemical versatility of pyrimidine derivatives, including those with methoxypyrimidine components, in creating novel compounds with potential biological activity (Eynde, Hecq, Kataeva, & Kappe, 2001).

Inhibition of Systemic and Topical Inflammation

N-substituted-(indol-3-yl)carboxamides and alkanamides were prepared and evaluated for their anti-inflammatory activity. Although the direct compound "this compound" was not mentioned, related compounds in this study showed potential as inhibitors of systemic and topical inflammation, opening avenues for new anti-inflammatory agents (Duflos, Nourrisson, Brelet, Courant, Lebaut, Grimaud, & Petit, 2001).

Future Directions

  • Antiviral Potential : Given the anti-inflammatory properties of naproxen and the role of tryptamine derivatives in neuromodulation, further exploration of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide as a potential antiviral agent (e.g., against SARS-CoV-2) is warranted .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-8-14(19-10-20-15)16(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-10,18H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJMIJBLCWQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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